ATX inhibitor 1
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Overview
Description
ATX inhibitor 1 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATX inhibitor 1 involves several steps, starting with the preparation of key intermediates. One common method includes the use of aromatic heterocyclic compounds, which are synthesized through a series of reactions involving halogenation, nitration, and reduction . The final product is obtained through a coupling reaction with a suitable amine or alcohol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
ATX inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their inhibitory activity and selectivity .
Scientific Research Applications
ATX inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
ATX inhibitor 1 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid (LPA1-6) .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include GLPG1690, BBT-877, and BLD-0409 . These compounds also target the autotaxin-lysophosphatidic acid pathway and have shown potential in treating various diseases .
Uniqueness
ATX inhibitor 1 is unique in its structural design and binding affinity, which allows for more effective inhibition of autotaxin compared to other similar compounds . Its ability to selectively target the active site of autotaxin makes it a promising candidate for further development and clinical applications .
Properties
IUPAC Name |
[4-[[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVYGWNDHLPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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